Tributylammonium chloride chemical properties and structure
Tributylammonium chloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and characterization of tributylammonium (B8510715) chloride. The information is curated to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively.
Core Chemical Properties and Structure
Tributylammonium chloride, with the chemical formula C₁₂H₂₈ClN, is the salt formed from the tertiary amine, tributylamine (B1682462), and hydrochloric acid.[1] It is a hygroscopic, white to off-white crystalline solid at room temperature.[1] This compound is readily soluble in polar solvents such as water and methanol (B129727).[1][2]
Physicochemical Data
A summary of the key physicochemical properties of tributylammonium chloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₈ClN | [2][3] |
| Molecular Weight | 221.81 g/mol | [3][4] |
| CAS Number | 6309-30-4 | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | -70 °C | [3] |
| Boiling Point | 216.5 °C | [3] |
| Solubility | Good solubility in polar solvents (e.g., water, methanol) | [1][2] |
| LogP | 4.49070 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 9 | [3] |
| Exact Mass | 221.1910276 | [3] |
| Complexity | 72.1 | [3] |
Chemical Structure
The structure of tributylammonium chloride consists of a central nitrogen atom bonded to three butyl groups and one hydrogen atom, forming a tributylammonium cation. This cation is ionically bonded to a chloride anion.
Caption: Chemical structure of tributylammonium chloride.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of tributylammonium chloride are provided below. These protocols are designed to be clear and reproducible for researchers.
Synthesis of Tributylammonium Chloride
Tributylammonium chloride is synthesized via the acid-base reaction between tributylamine and hydrochloric acid.[1]
Caption: Formation of tributylammonium chloride.
Materials:
-
Tributylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tributylamine in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution using a dropping funnel. A white precipitate will form.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.[3]
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified tributylammonium chloride under vacuum to remove residual solvent.
Purification by Recrystallization
For applications requiring high purity, tributylammonium chloride can be further purified by recrystallization.
Materials:
-
Crude tributylammonium chloride
-
Acetone
-
Diethyl ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolve the crude tributylammonium chloride in a minimal amount of hot acetone.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot solution to cool slowly to room temperature.
-
To induce further crystallization, add diethyl ether dropwise until the solution becomes slightly cloudy.
-
Cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and assess the purity of the synthesized compound.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Filter the solution into a 5 mm NMR tube.
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Expected Signals: The ¹H NMR spectrum will show characteristic signals for the protons of the butyl chains and the N-H proton. The chemical shift of the N-H proton can be broad and its position is dependent on the solvent and concentration.[5]
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Instrument Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Expected Signals: The ¹³C NMR spectrum will show distinct peaks for the four unique carbon atoms in the butyl groups.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method for Hygroscopic Solids):
-
Thoroughly grind 1-2 mg of the dried sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Due to the hygroscopic nature of both the sample and KBr, this should be done in a dry atmosphere (e.g., a glove box or under a nitrogen blanket) if possible.[6]
-
Place the mixture into a pellet die and press under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Expected Absorptions: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chains, and a broad N-H stretching band characteristic of an ammonium (B1175870) salt.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for analyzing quaternary ammonium salts.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to detect the tributylammonium cation.
-
Capillary Voltage: ~3-4 kV
-
Nebulizing Gas: Nitrogen
-
Drying Gas Temperature: 250-350 °C
-
-
Expected Ion: The mass spectrum should show a prominent peak corresponding to the tributylammonium cation [(C₄H₉)₃NH]⁺ at m/z 186.22. Fragmentation patterns may be observed depending on the instrument conditions.
References
- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. as.uky.edu [as.uky.edu]
- 3. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.uc.edu [eng.uc.edu]
